(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate
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Overview
Description
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate is a compound that combines a pyrrolidine ring with a carboxylic acid group and a trimethylazaniumyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate can be achieved through several methods. One common approach involves the condensation of a pyrrolidine derivative with a carboxylic acid precursor under controlled conditions. The reaction typically requires the use of a catalyst and may be conducted under microwave-assisted organic synthesis (MAOS) to enhance efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2S)-5-oxopyrrolidine-2-carboxylic acid
- 2-(trimethylazaniumyl)acetate
- Pyrrolidine derivatives
- Carboxylic acid derivatives
Uniqueness
What sets (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
4810-57-5 |
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Molecular Formula |
C10H18N2O5 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H7NO3.C5H11NO2/c7-4-2-1-3(6-4)5(8)9;1-6(2,3)4-5(7)8/h3H,1-2H2,(H,6,7)(H,8,9);4H2,1-3H3/t3-;/m0./s1 |
InChI Key |
WOPICKJSMWPYCA-DFWYDOINSA-N |
Isomeric SMILES |
C[N+](C)(C)CC(=O)[O-].C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-].C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
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